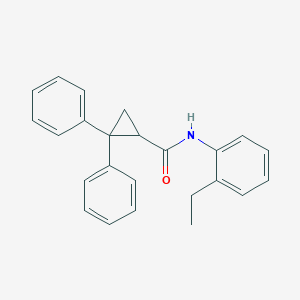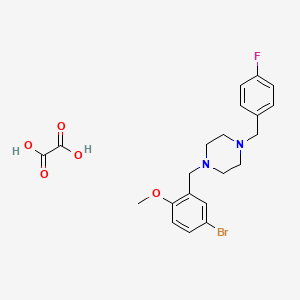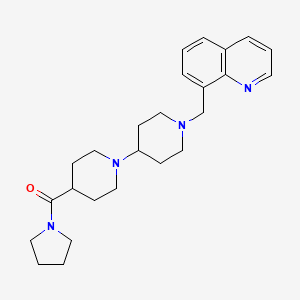
N-(2-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide, also known as EPC or EPCOC, is a cyclopropane-based compound that has gained attention in the scientific community due to its potential use as a pharmacological agent. EPC has shown promise in various areas of research, including cancer treatment, pain management, and neurological disorders. In
Scientific Research Applications
N-(2-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound also has potential applications in pain management, as it has been shown to have analgesic properties. Additionally, this compound has shown promise in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. This compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cognition, and neuroprotection. This compound also modulates the activity of voltage-gated ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. Additionally, this compound has a relatively long half-life, which allows for extended exposure times in experiments. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound's potential use in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Conclusion
In conclusion, this compound, or this compound, is a cyclopropane-based compound that has shown promise in various areas of research, including cancer treatment, pain management, and neurological disorders. The synthesis method of this compound is reliable and efficient, and its mechanism of action involves the modulation of ion channels and receptors in the nervous system. This compound has various biochemical and physiological effects, and its high potency makes it a useful compound for lab experiments. There are several future directions for research on this compound, including the development of analogs and investigation of its potential use in other neurological disorders.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide involves the reaction of 2-ethylphenylmagnesium bromide with 2,2-diphenylcyclopropanecarboxylic acid chloride. The resulting product is then purified using column chromatography to obtain this compound in its pure form. This method has been successfully used in various studies and is considered reliable and efficient.
properties
IUPAC Name |
N-(2-ethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-2-18-11-9-10-16-22(18)25-23(26)21-17-24(21,19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16,21H,2,17H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDVTKTLXXPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5018778.png)
![3-{[(4-methyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5018780.png)

![1-(hydroxymethyl)-7-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5018798.png)

![N-[2-(benzylamino)-1-methyl-2-oxoethyl]-1-adamantanecarboxamide](/img/structure/B5018811.png)
![methyl 4-{[1-(2,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5018814.png)
![4-(2,4-dimethylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5018822.png)

![1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5018857.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5018867.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl methanesulfonate](/img/structure/B5018873.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5018880.png)
![pentyl [4-(anilinosulfonyl)phenyl]carbamate](/img/structure/B5018885.png)